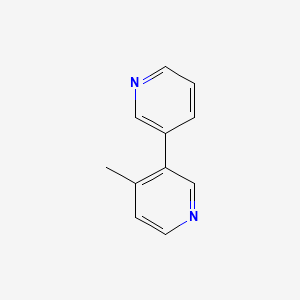

4-Methyl-3,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMMENIASTVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673534 | |

| Record name | 4-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38840-06-1 | |

| Record name | 4-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3,3'-bipyridine: A Technical Guide to Synthesis, Properties, and Applications

Introduction: The Strategic Value of Methyl-Substituted Bipyridines in Modern Chemistry

Bipyridines are a cornerstone of coordination chemistry, catalysis, and materials science, prized for their robust bidentate chelation to a vast array of metal centers.[1] The strategic placement of substituents onto the bipyridine scaffold allows for the fine-tuning of their steric and electronic properties, thereby influencing the behavior of the resulting metal complexes.[2] The introduction of a simple methyl group, a seemingly minor modification, can profoundly impact a molecule's conformational preferences, solubility, and electronic nature, making methylated bipyridines particularly valuable building blocks.[3] This guide provides an in-depth technical overview of 4-Methyl-3,3'-bipyridine, a less-explored yet promising isomer, with a focus on its synthesis, predicted properties, and potential applications for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural arrangement with a methyl group at the 4-position of one pyridine ring and the linkage to the second pyridine ring at the 3 and 3' positions. This asymmetry, compared to more common 2,2' or 4,4' isomers, is expected to impart distinct properties.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | Off-white to pale yellow solid | General characteristic of bipyridine derivatives. |

| Melting Point | Likely to be in the range of other methylated bipyridines. For comparison, 4,4'-dimethyl-2,2'-bipyridine has a melting point of 173-176 °C. | |

| Boiling Point | Expected to be high due to the aromatic nature and polarity. | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, MeOH, EtOH). Limited solubility in water. | The methyl group may slightly increase hydrophobicity compared to the parent 3,3'-bipyridine. |

| pKa | The pKa values are expected to be similar to those of 3,3'-bipyridine, with the methyl group having a minor electron-donating effect. The pKa of 3,3'-bipyridine is reported to be around 4.8.[4] |

Synthesis of this compound: A Proposed Cross-Coupling Strategy

The synthesis of unsymmetrical bipyridines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.[1] Based on established methodologies for similar compounds, a Negishi or Suzuki coupling approach is proposed as a high-yielding and reliable route to this compound.[5][6]

Proposed Synthetic Workflow

Caption: Proposed Negishi coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Preparation of the Organozinc Reagent (3-Pyridylzinc chloride)

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Cool the flask to -10 °C.

-

Slowly add a solution of 3-bromopyridine in anhydrous THF.

-

Add a solution of n-butyllithium or isopropylmagnesium chloride lithium chloride dropwise, maintaining the temperature below -5 °C.

-

Stir the reaction mixture for 1-2 hours at -10 °C.

-

In a separate flask, dissolve anhydrous zinc chloride in anhydrous THF.

-

Transfer the freshly prepared organolithium or Grignard reagent to the zinc chloride solution via cannula at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The resulting solution of 3-pyridylzinc chloride is used in the next step.

Part 2: Negishi Cross-Coupling

-

To a flame-dried, three-necked flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Add a solution of 3-bromo-4-methylpyridine in anhydrous THF.

-

Add the solution of 3-pyridylzinc chloride prepared in Part 1.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organometallic reagents are sensitive to air and moisture.

-

Anhydrous Solvents: Water will quench the organometallic intermediates.

-

Low Temperatures: The initial metal-halogen exchange is exothermic and low temperatures are required to prevent side reactions.

-

Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Negishi coupling.

-

Workup and Purification: Standard procedures to isolate and purify the final product.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed by a suite of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on data for 3,3'-bipyridine and methylpyridines, the following chemical shifts can be predicted (in CDCl₃):[4][7]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~8.6-8.8 | d | J ≈ 2.0 |

| H-6 | ~8.5-8.7 | dd | J ≈ 4.8, 1.6 |

| H-4 | ~7.8-8.0 | dt | J ≈ 8.0, 2.0 |

| H-5 | ~7.3-7.5 | ddd | J ≈ 8.0, 4.8, 0.8 |

| H-2' | ~8.5-8.7 | s | |

| H-5' | ~7.2-7.4 | d | J ≈ 5.0 |

| H-6' | ~8.4-8.6 | d | J ≈ 5.0 |

| 4-CH₃ | ~2.3-2.5 | s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework. Predicted chemical shifts are based on data for related bipyridines:[8][9]

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150-152 |

| C-3 | ~134-136 |

| C-4 | ~137-139 |

| C-5 | ~123-125 |

| C-6 | ~148-150 |

| C-2' | ~147-149 |

| C-3' | ~135-137 |

| C-4' | ~145-147 |

| C-5' | ~124-126 |

| C-6' | ~149-151 |

| 4-CH₃ | ~20-22 |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bipyridine ring.[10][11]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as bands for the methyl group.[12][13][14][15][16]

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Methyl C-H stretch |

| 1600-1550 | Aromatic C=C and C=N stretching |

| 1480-1430 | Aromatic ring vibrations |

| 850-750 | Aromatic C-H out-of-plane bending |

Reactivity and Potential Applications

The unique electronic and steric profile of this compound makes it an attractive candidate for various applications.

Coordination Chemistry and Catalysis

Like other bipyridines, this compound is expected to be an excellent ligand for a wide range of transition metals. The methyl group can influence the electron density on the pyridine ring, potentially modulating the catalytic activity of the resulting metal complex.[17] These complexes could find applications in:

-

Homogeneous Catalysis: As ligands for catalysts in cross-coupling reactions, hydrogenations, and oxidations.[18][19][20]

-

Materials Science: As building blocks for metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.[21]

Caption: Logical relationship of this compound as a ligand to its potential applications.

Drug Development

Bipyridine scaffolds are present in a number of biologically active molecules and approved drugs.[22][23] The 3,3'-bipyridine core, in particular, has been investigated for its potential as a scaffold for c-Met kinase inhibitors, which are of interest in cancer therapy.[22] The introduction of a methyl group can influence the binding affinity and pharmacokinetic properties of a drug candidate. Therefore, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.[3][24]

Conclusion

While this compound is not as extensively studied as some of its isomers, its unique structure and the predictable influence of the methyl group make it a compound of significant interest. The synthetic routes to this molecule are accessible through well-established cross-coupling methodologies. Its predicted properties suggest it will be a versatile ligand for coordination chemistry and a valuable building block for the development of new catalysts and therapeutic agents. This guide provides a solid foundation for researchers looking to explore the potential of this promising, yet underutilized, bipyridine derivative.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Schubert, D. M. (1999). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 64(1), 106-110.

- Zhang, R., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 122, 563-576.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). Retrieved from [Link]

- Nakamura, I., & Yamamoto, Y. (2022).

- Abruña, H. D., Breikss, A. I., & Collum, D. B. (1986). Improved synthesis of 4-vinyl-4'-methyl-2,2'-bipyridine. Inorganic Chemistry, 25(27), 4974-4975.

- Park, J., et al. (2017). Correlation between the Structure and Catalytic Activity of [Cp*Rh(Substituted Bipyridine)

- Li, Y., et al. (2024). Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 67(15), 13446-13473.

-

PubChem. (n.d.). 3,3'-Dimethyl-4,4'-bipyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246599). Retrieved from [Link]

- Vasta, J. D. (2018). Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers. DePaul Discoveries, 7(1), Article 6.

- Ghorai, B., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(15), 2877-2886.

- Wang, Y., et al. (2006). Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. Chinese Journal of Organic Chemistry, 26(8), 1147-1150.

- Bugarin, A., et al. (2013). Improving the Photosensitizing Properties of Ruthenium Polypyridyl Complexes Using 4-Methyl-2,2′-bipyridine-4′-carbonitrile as an Auxiliary Ligand. Inorganic Chemistry, 52(14), 8027-8037.

- Glavaš-Obrovac, L., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4997.

- Mondloch, J. E., et al. (2013). A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites.

-

ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4'-dialkyl-2,2'-bipyridine)Ru(II) complexes. Retrieved from [Link]

- Hvizdáková, Z., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4668.

-

PubChem. (n.d.). 4-Methyl-2,2'-bipyridine. Retrieved from [Link]

-

Diamond Light Source. (2021). Diamond Annual Review 2020/21. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Low field section of 1H NMR spectrum of 3,3′-bpy (D2O, pD = 6.8).... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Singh, N., et al. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chemistry & Biodiversity, 21(5), e202301826.

-

SpectraBase. (n.d.). 4-Methylpyridine. Retrieved from [Link]

-

Elsevier. (n.d.). Studies on Catalytically Active Ruthenium Carbonyl Bipyridine Systems. Synthesis and Structural Characterization of [Ru(bpy)(CO)2Cl2], [Ru(bpy)(CO)2Cl(C(O)OCH3)], [Ru(bpy)(CO)2Cl]2, and [Ru(bpy)(CO)2ClH] (bpy = 2,2'-Bipyridine). Retrieved from [Link]

-

DergiPark. (2014). synthesis and characterization of hydrated tris (2, 2'-bipyridine) dichloride ruthenium. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Bipyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraquat. Retrieved from [Link]

-

ACS Publications. (2020). Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,3'-Bipyridine. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). 4,4'-Bipyridine. Retrieved from [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. 4,4'-Bipyridine(553-26-4) 13C NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,3'-Bipyridine [webbook.nist.gov]

- 12. Pyridine, 4-methyl- [webbook.nist.gov]

- 13. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Methylpyridine(108-89-4) IR Spectrum [chemicalbook.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. diamond.ac.uk [diamond.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 4,4’-Bipyridine [himedialabs.com]

- 22. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,3'-Bipyridine: Synthesis, Properties, and Applications

A Note to the Researcher: Initial inquiries for a detailed technical guide on "4-Methyl-3,3'-bipyridine" did not yield a specific CAS number or substantial technical data from publicly available scientific databases. This suggests that this particular isomer is not widely studied or readily available. Therefore, this guide focuses on the parent compound, 3,3'-Bipyridine , for which a wealth of information exists. The principles and methodologies discussed herein provide a strong foundation for understanding the chemistry of substituted 3,3'-bipyridine derivatives.

Introduction to 3,3'-Bipyridine

3,3'-Bipyridine is a heterocyclic organic compound belonging to the bipyridine family. It consists of two pyridine rings linked by a carbon-carbon single bond at their 3-positions. Unlike its more common 2,2' and 4,4' isomers, the nitrogen atoms in 3,3'-bipyridine are positioned in a way that prevents them from chelating to a single metal center in a coplanar fashion. This unique structural feature leads to its application as a bridging ligand in coordination polymers and supramolecular assemblies.[1][2] This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, and key applications of 3,3'-bipyridine, with a focus on its relevance to researchers in chemistry and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,3'-bipyridine dictates its chemical behavior and physical properties. The molecule is not planar in the solid state, with a dihedral angle between the two pyridine rings.

Molecular Structure Visualization

Caption: Molecular structure of 3,3'-Bipyridine.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 581-46-4 | [1][2] |

| Molecular Formula | C₁₀H₈N₂ | [1][3] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 68-71 °C | |

| Boiling Point | 293-294 °C | |

| Solubility | Soluble in polar organic solvents like ethanol and acetone. | [2] |

| pKa | pKₐ₁: ~2.8, pKₐ₂: ~4.8 |

Synthesis of 3,3'-Bipyridine and its Derivatives

The synthesis of 3,3'-bipyridines can be challenging due to the relative inertness of the pyridine ring to certain coupling reactions. However, several methods have been developed, with transition metal-catalyzed cross-coupling reactions being the most prevalent.

Common Synthetic Routes

-

Suzuki Coupling: This method involves the palladium-catalyzed cross-coupling of a 3-pyridylboronic acid with a 3-halopyridine. This is a versatile method that allows for the introduction of various substituents on either pyridine ring.[4]

-

Stille Coupling: This involves the reaction of a 3-(tributylstannyl)pyridine with a 3-halopyridine, also catalyzed by a palladium complex. While effective, the toxicity of organotin reagents is a significant drawback.

-

Negishi Coupling: The reaction of a 3-pyridylzinc halide with a 3-halopyridine in the presence of a palladium or nickel catalyst offers another route to 3,3'-bipyridines.[5]

-

Ullmann Coupling: This involves the copper-mediated homocoupling of 3-halopyridines. This method is typically used for the synthesis of symmetrical bipyridines and often requires high reaction temperatures.[5]

-

C-H Activation: More recent methods focus on the direct C-H arylation of pyridines, which offers a more atom-economical approach to the synthesis of 3,3'-bipyridines.[4]

Illustrative Synthetic Workflow: Suzuki Coupling

Caption: Generalized workflow for the Suzuki coupling synthesis of 3,3'-Bipyridine.

Applications of 3,3'-Bipyridine

The unique structural properties of 3,3'-bipyridine make it a valuable building block in several areas of chemical research and development.

Coordination Chemistry and Materials Science

Due to the divergent orientation of its nitrogen atoms, 3,3'-bipyridine is an excellent bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and as sensors.

Catalysis

While not a chelating ligand itself, 3,3'-bipyridine can be functionalized to create ligands for transition metal catalysts. The bipyridine core can influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.

Drug Discovery and Development

The bipyridine scaffold is present in some biologically active molecules. For instance, certain substituted 3,4'-bipyridine derivatives have been investigated for their cardiovascular effects.[6] Although less common, the 3,3'-bipyridine core can be explored as a scaffold for the design of new therapeutic agents. The ability to synthesize a variety of substituted 3,3'-bipyridines allows for the creation of compound libraries for screening in drug discovery programs.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of 3,3'-bipyridine. Researchers should consult the primary literature for specific experimental details and safety precautions.

Protocol 1: Synthesis of 3,3'-Bipyridine via Suzuki Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

-

Reaction: Heat the reaction mixture to reflux (around 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3,3'-bipyridine.

Protocol 2: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic signals for the aromatic protons of the two pyridine rings.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon signals of the bipyridine framework.

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum (e.g., using electron ionization, EI) to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 156.[3]

-

-

Infrared (IR) Spectroscopy:

-

Record an IR spectrum (e.g., using a KBr pellet or as a thin film) to identify the characteristic vibrational frequencies of the C-H and C=N bonds within the aromatic rings.

-

Safety and Handling

3,3'-Bipyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

3,3'-Bipyridine is a versatile building block with unique structural features that make it valuable in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. While its synthesis can be challenging, modern cross-coupling methods provide efficient routes to this compound and its derivatives. A thorough understanding of its properties and reactivity is crucial for its effective application in research and development.

References

-

PubChem. 3,3'-Bipyridine. National Center for Biotechnology Information. [Link][1]

-

NIST. 3,3'-Bipyridine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link][3]

-

Ye, M., et al. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 25(24), 576. [Link][4]

-

Fan, X., & Song, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org, 2024010148. [Link][7]

-

Tang, W., et al. (2010). POxAP Precatalysts and the Negishi Cross-Coupling Reaction. Synthesis, 2010(14), 2417-2426.[5]

Sources

- 1. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 581-46-4: 3,3′-Bipyridine | CymitQuimica [cymitquimica.com]

- 3. 3,3'-Bipyridine [webbook.nist.gov]

- 4. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4,4’-Bipyridine [himedialabs.com]

- 7. preprints.org [preprints.org]

Spectroscopic data of "4-Methyl-3,3'-bipyridine" (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Methyl-3,3'-bipyridine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert analysis to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this compound is not extensively reported in publicly accessible literature, this guide constructs a reliable predictive profile based on the analysis of analogous structures.

Introduction to this compound and its Spectroscopic Importance

This compound is a heterocyclic compound featuring two pyridine rings linked at the 3 and 3' positions, with a methyl group substituent on one of the rings at the 4-position. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their capacity to act as ligands for metal catalysts, their role in the formation of functional materials, and their presence in biologically active molecules[1].

The precise characterization of any novel or synthesized compound is fundamental to its application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. This guide offers an in-depth, predicted analysis of the spectroscopic data for this compound, providing a crucial reference for its synthesis and characterization.

Molecular Structure and Isomerism

The structural arrangement of this compound is foundational to understanding its spectroscopic output. The molecule consists of two pyridine rings connected by a C-C bond. The relative orientation of these rings and the position of the methyl group are key determinants of the spectral features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~8.6 | d | ~2.0 |

| H-6 | ~8.5 | dd | ~4.8, 1.5 |

| H-5 | ~7.4 | d | ~4.8 |

| H-2' | ~8.8 | d | ~2.0 |

| H-6' | ~8.7 | dd | ~4.8, 1.5 |

| H-4' | ~7.9 | dt | ~8.0, 2.0 |

| H-5' | ~7.4 | ddd | ~8.0, 4.8, 0.8 |

| -CH₃ | ~2.4 | s | - |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

The protons on the methylated pyridine ring (H-2, H-5, H-6) will experience shielding effects from the methyl group, leading to slightly upfield shifts compared to the unsubstituted ring. The protons on the non-methylated ring (H-2', H-4', H-5', H-6') will have chemical shifts more comparable to 3,3'-bipyridine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. The number of unique carbon signals will confirm the asymmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~134 |

| C-4 | ~148 |

| C-5 | ~124 |

| C-6 | ~149 |

| C-2' | ~151 |

| C-3' | ~135 |

| C-4' | ~138 |

| C-5' | ~123 |

| C-6' | ~149 |

| -CH₃ | ~18 |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

The carbon atom attached to the methyl group (C-4) will be significantly influenced by its substituent. The other carbon signals are predicted based on the known spectra of 3,3'-bipyridine and 4-methylpyridine[2][3].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a compound like this compound is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the aromatic rings and the methyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2980-2850 | C-H stretching (aliphatic, -CH₃) | Medium |

| 1600-1450 | C=C and C=N stretching (aromatic rings) | Strong |

| 1450-1370 | C-H bending (-CH₃) | Medium |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

The C=C and C=N stretching vibrations of the pyridine rings typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region[4]. The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed at m/z = 170.

The fragmentation of the molecular ion is likely to involve the loss of a hydrogen radical to form a stable pyridinium-type cation at m/z = 169. Another potential fragmentation pathway is the cleavage of the C-C bond between the two pyridine rings, although this is generally less favorable for biaryls. The NIST WebBook entry for 3,3'-bipyridine shows a strong molecular ion peak, which suggests that the methylated analogue will also be relatively stable under EI conditions[5].

Caption: Predicted primary fragmentation of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a useful mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, a comprehensive profile has been constructed to aid researchers in the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive analysis, experimental verification is essential for confirming these findings.

References

-

Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo - ACS Publications. (n.d.). Retrieved from [Link]

-

4-METHYL-2,2'-BIPYRIDINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Improving the Photosensitizing Properties of Ruthenium Polypyridyl Complexes Using 4-Methyl-2,2′-bipyridine-4′-carbonitrile as an Auxiliary Ligand | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem. (n.d.). Retrieved from [Link]

-

3,3'-Bipyridine - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... - ResearchGate. (n.d.). Retrieved from [Link]

-

4,4'-Bipyridine - HiMedia Laboratories. (n.d.). Retrieved from [Link]

Sources

Physical and chemical properties of "4-Methyl-3,3'-bipyridine"

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-3,3'-bipyridine

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in catalysis, materials science, and drug discovery. While specific experimental data for this particular isomer is not broadly published, this document synthesizes information from analogous bipyridine structures and established chemical principles to present a robust profile. We will explore its core physicochemical properties, propose a validated synthetic route via palladium-catalyzed cross-coupling, detail its expected reactivity, and outline a complete spectroscopic characterization workflow. This guide is designed to serve as a foundational resource for scientists, enabling them to anticipate the behavior of this compound and integrate it effectively into their research and development programs.

Introduction: The Strategic Value of Substituted Bipyridines

Bipyridines are a prominent class of organic compounds consisting of two interconnected pyridine rings.[1] Their utility spans a vast range of applications, primarily driven by the ability of the nitrogen atoms' lone electron pairs to chelate with metal ions. This coordination capability makes them indispensable ligands in transition-metal catalysis and foundational components for supramolecular assemblies and functional materials.[2]

The specific isomerism and substitution pattern on the bipyridine scaffold dramatically influence its electronic and steric properties, thereby tuning its function. This compound is an unsymmetrical isomer featuring a methyl group, a classic "magic methyl" in medicinal chemistry, at the 4-position of one ring.[3] This electron-donating group can modulate the compound's basicity, coordination affinity, and metabolic stability, making it a particularly attractive building block for creating novel catalysts and pharmacologically active agents.[3] This guide provides the fundamental chemical knowledge required to harness the potential of this specific molecule.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound dictate its behavior in various chemical environments, from reaction solvents to biological media. Below is a summary of its key attributes, with some values estimated based on closely related analogs due to the absence of extensive experimental data for this specific compound.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Basis |

| IUPAC Name | 4-methyl-3-(pyridin-3-yl)pyridine | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₀N₂ | Calculated |

| Molecular Weight | 170.21 g/mol | Calculated[4] |

| Appearance | Predicted to be an off-white to pale yellow solid. | Analogy to other bipyridines[1][5] |

| Melting Point | Estimated range: 90-110 °C | Analogy to 4,4'-bipyridine (109-112 °C)[6] and other isomers. |

| Boiling Point | >300 °C | Analogy to 4,4'-bipyridine (305 °C)[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. | The hydrophobic pyridine rings limit water solubility, a common trait for bipyridines.[1][5] |

| pKa | Estimated pKa₁ ~ 3.5, pKa₂ ~ 4.9 | Based on 4,4'-bipyridine (pKₐ₁: 3.17, pKₐ₂: 4.82), with the methyl group slightly increasing basicity.[6] |

Synthesis and Mechanistic Insights

The construction of unsymmetrical bipyridines is most efficiently achieved through modern transition-metal-catalyzed cross-coupling reactions.[2] Among these, the Negishi and Suzuki couplings are paramount due to their high yields, functional group tolerance, and well-understood mechanisms.[7][8]

Recommended Synthetic Approach: Negishi Cross-Coupling

The Negishi coupling, which joins an organozinc compound with an organic halide, is an exceptionally powerful method for this transformation.[9] It offers mild reaction conditions and tolerates a wide array of functional groups, making it a reliable choice.[10] The proposed synthesis for this compound involves the palladium-catalyzed coupling of a 3-halopyridine with a pre-formed 4-methyl-3-pyridylzinc halide.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established high-yield procedures for synthesizing methylated bipyridines.[10][11]

Step 1: Preparation of the Organozinc Reagent (4-methyl-3-pyridylzinc chloride)

-

To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and 3-bromo-4-methylpyridine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) dropwise over 20 minutes. The formation of the pyridyllithium species is often indicated by a color change. Stir for an additional 30 minutes at -78 °C.

-

In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) in THF.

-

Transfer the ZnCl₂ solution to the pyridyllithium solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. This forms the organozinc reagent in situ.

Step 2: Cross-Coupling Reaction

-

To the flask containing the organozinc reagent, add 3-bromopyridine.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%).

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 18-24 hours, monitoring progress by TLC or GC-MS.

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reactivity and Chemical Behavior

The chemical personality of this compound is defined by its two pyridine rings and the methyl substituent.

-

Coordination Chemistry: As with all bipyridines, the primary mode of reactivity is coordination to metal centers through the nitrogen lone pairs.[1] Unlike the chelating 2,2'-bipyridine, the 3,3'-bipyridine scaffold cannot chelate to a single metal center due to the orientation of the nitrogen atoms. Instead, it is an excellent bridging ligand, capable of linking two metal centers to form coordination polymers or discrete dinuclear complexes.[12] The methyl group provides a slight increase in electron density on its host ring, which may subtly enhance its donor strength compared to the unsubstituted nitrogen.

-

Reactivity of the Methyl Group: The methyl group is not merely a passive substituent. It can be a site for further functionalization. For instance, radical bromination (e.g., using N-bromosuccinimide and a radical initiator) can convert the methyl group to a bromomethyl group.[13] This bromomethyl derivative is a versatile electrophile, enabling the introduction of a wide range of other functional groups.

-

Electrophilic Aromatic Substitution: Pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution. The reactions that do occur typically require harsh conditions and direct substitution meta to the nitrogen atom.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete analytical profile.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. The asymmetry of this compound will result in a unique signal for each proton and carbon.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~2.40 | singlet (s) | -CH₃ group. |

| ~7.20 - 8.70 | multiplets (m) | 7 distinct signals in the aromatic region. Protons adjacent to nitrogen atoms will be the most downfield. | |

| ¹³C NMR | ~21 | - | -CH₃ carbon. |

| ~120 - 158 | - | 10 distinct signals for the aromatic carbons. Quaternary carbons will have lower intensity. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2920-2980 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. These are characteristic of pyridine and bipyridine systems.

-

~1400-1500 cm⁻¹: Additional aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₀N₂), the expected exact mass is 170.0844. High-resolution mass spectrometry (HRMS) should show the [M+H]⁺ ion at m/z 171.0917.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically run in a solvent like ethanol or acetonitrile, is expected to show strong absorptions below 300 nm.[6] These correspond to π → π* electronic transitions within the conjugated aromatic system of the bipyridine rings.[14]

Applications and Future Directions

The unique structural features of this compound suggest its utility in several advanced applications.

-

Drug Development: As a heterocyclic building block, it can serve as a core scaffold for synthesizing novel small molecules.[15] The bipyridine motif is found in drugs like milrinone, used for heart failure, highlighting its pharmacological relevance.[1] The methyl group can enhance binding affinity or improve pharmacokinetic properties.[3]

-

Catalysis: Its role as a bridging ligand makes it ideal for constructing dinuclear catalysts. Such catalysts can enable cooperative effects between two metal centers, leading to novel reactivity and selectivity in organic transformations.

-

Materials Science: this compound can be used as an organic linker to build metal-organic frameworks (MOFs) and coordination polymers.[12] The methyl group can be used to tune the pore size and surface properties of these materials, which have applications in gas storage, separation, and sensing.

Conclusion

This compound is a valuable yet underexplored heterocyclic compound. This guide has established a foundational understanding of its properties by drawing upon established chemical principles and data from related structures. We have outlined a robust synthetic protocol via Negishi coupling and provided a comprehensive roadmap for its analytical characterization. The insights into its reactivity and potential applications in catalysis, drug discovery, and materials science should empower researchers to confidently incorporate this versatile building block into their synthetic and developmental programs, paving the way for new scientific discoveries.

References

- Organic Syntheses. (n.d.). Bipyridine.

- BenchChem. (2025). Negishi coupling for 2'-Methyl-2,3'-bipyridine synthesis.

- Wikipedia. (n.d.). Negishi coupling.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling.

- ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines.

- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.

- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy.

- Thieme Connect. (2010). Synthesis of 2,2¢-Bipyridines via Suzuki–Miyaura Cross-Coupling.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- PubChem. (n.d.). 4-Methyl-2,2'-bipyridine.

- The Royal Society of Chemistry. (2013). Supplementary Data.

- PubChem. (n.d.). 3,3'-Dimethyl-4,4'-bipyridine.

- Wikipedia. (n.d.). Bipyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4,4'-Bipyridine in Pharmaceutical Intermediate Synthesis.

- PubMed. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces.

- Organic Syntheses Procedure. (n.d.). 5-methyl-2,2'-bipyridine.

- UCI Department of Chemistry. (n.d.). ¹H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.

- Wikipedia. (n.d.). 4,4'-Bipyridine.

- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- BenchChem. (2025). Spectroscopic Profile of 2'-Methyl-2,3'-bipyridine: A Technical Overview.

- ChemicalBook. (2025). 4,4'-Bipyridine.

- Solubility of Things. (n.d.). 4,4'-Bipyridine.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-Methyl-3,3'-bipyridine: Synthesis, Coordination Chemistry, and Ligand Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bipyridines are fundamental building blocks in coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. Among these, unsymmetrically substituted bipyridines offer unique opportunities for creating sophisticated molecular architectures and functional materials. This technical guide provides a comprehensive overview of 4-Methyl-3,3'-bipyridine, a lesser-explored yet promising ligand. While direct experimental data on this specific isomer is limited, this document synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis of its synthesis, properties, and coordination behavior. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in areas such as catalysis, materials science, and drug development.

Introduction: The Allure of Asymmetric Bipyridines

Bipyridine ligands have been a cornerstone of coordination chemistry for over a century, prized for their ability to form stable complexes with a vast array of metal ions.[1] The vast majority of research has focused on the highly symmetric 2,2'- and 4,4'-bipyridine isomers. However, the true potential for fine-tuning the properties of metal complexes lies in the strategic use of unsymmetrically substituted bipyridines. These ligands break the symmetry of the coordination sphere, allowing for precise control over the electronic and steric environment around the metal center.

This compound is a prime example of such a ligand. The introduction of a methyl group at the 4-position of one of the pyridine rings in the 3,3'-bipyridine framework introduces a subtle yet significant perturbation. This guide will explore the predicted consequences of this substitution on the ligand's synthesis, its inherent properties, and its behavior upon coordination to a metal center.

Synthesis and Characterization of this compound

The synthesis of unsymmetrical bipyridines has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.[2][3] Methods such as the Suzuki, Stille, and Negishi couplings provide efficient and versatile routes to these compounds.[3]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.[3]

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: The key starting materials are 3-pyridylboronic acid and 3-bromo-4-methylpyridine.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid.

-

Reaction Conditions: The reaction is typically carried out in a degassed solvent mixture, such as dioxane/water or toluene/ethanol, under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (80-110 °C).

-

Workup and Purification: After the reaction is complete, the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

A general workflow for this synthetic approach is illustrated in the following diagram:

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Predicted Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a series of distinct signals for the aromatic protons on both pyridine rings, with the integration corresponding to the correct number of protons. A singlet corresponding to the methyl group protons should be observed around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp²-hybridized carbons of the pyridine rings and a signal for the methyl carbon in the aliphatic region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₀N₂).

Ligand Properties: A Comparative Analysis

The introduction of a methyl group at the 4-position of the 3,3'-bipyridine scaffold is predicted to influence both its electronic and steric properties.

Electronic Effects

The methyl group is a well-known electron-donating group through an inductive effect. This will increase the electron density on the pyridine ring to which it is attached, thereby increasing the basicity of the nitrogen atom on that ring. The nitrogen atom of the unsubstituted pyridine ring will have a basicity similar to that of 3,3'-bipyridine. This electronic asymmetry can be exploited in selective coordination reactions. The pKa values for the protonated forms of 3,3'-bipyridine are approximately 4.58 and 2.71.[4] It is anticipated that one of the pKa values for this compound will be slightly higher than 4.58 due to the electron-donating methyl group.

Steric Effects

The methyl group at the 4-position is not expected to introduce significant steric hindrance near the coordinating nitrogen atoms at the 3 and 3' positions. Therefore, it should not impede the coordination of the ligand to a metal center. However, the presence of the methyl group may influence the rotational barrier around the C-C bond connecting the two pyridine rings and could favor certain conformations in the solid state or in solution.

Comparative Data

The following table summarizes a comparison of the predicted properties of this compound with its parent compound, 3,3'-bipyridine.

| Property | 3,3'-Bipyridine | This compound (Predicted) |

| Molecular Formula | C₁₀H₈N₂ | C₁₁H₁₀N₂ |

| Molecular Weight | 156.18 g/mol [5] | 170.21 g/mol |

| pKa₁ | ~4.58[4] | > 4.58 |

| pKa₂ | ~2.71[4] | ~2.71 |

| Symmetry | C₂ᵥ (in planar conformation) | Cₛ |

| Electronic Nature | Neutral | Electron-rich (on one ring) |

| Steric Hindrance | Low | Low |

Coordination Chemistry and Ligand Behavior

The coordination behavior of 3,3'-bipyridine is characterized by its flexibility, allowing it to act as both a bridging and a terminal ligand.[4] this compound is expected to retain this versatility, with the added dimension of electronic asymmetry.

Coordination Modes

Due to the free rotation around the inter-ring C-C bond, this compound can adopt different conformations, leading to various coordination modes:

-

Monodentate: The ligand can coordinate to a single metal center through one of its nitrogen atoms. The nitrogen on the methyl-substituted ring is predicted to be the more basic and therefore the preferred coordination site in the absence of significant steric constraints.

-

Bridging (transoid): In its most stable, transoid conformation, the ligand can bridge two metal centers, leading to the formation of coordination polymers or discrete dinuclear complexes.

-

Chelating (cisoid): While less common for 3,3'-bipyridine due to the formation of a strained seven-membered ring, chelation is possible. The methyl group is unlikely to significantly affect the ability to adopt the necessary cisoid conformation.

The following diagram illustrates the potential coordination modes of this compound:

Caption: Potential coordination modes of this compound.

Impact of Asymmetry

The electronic asymmetry of this compound can lead to the formation of coordination complexes with interesting properties. For instance, in coordination polymers, the alternating electronic character along the polymer chain could influence charge transport properties. In discrete multinuclear complexes, the different electronic environments of the metal centers could lead to unique reactivity or catalytic activity.

Predicted Properties of Metal Complexes

The properties of metal complexes are intrinsically linked to the nature of their ligands. The introduction of the 4-methyl group is expected to modulate the properties of the resulting metal complexes in several ways:

-

Electrochemical Properties: The electron-donating methyl group will likely make the metal center easier to oxidize. This would be reflected in a negative shift of the metal-centered redox potentials compared to complexes with unsubstituted 3,3'-bipyridine.

-

Photophysical Properties: In luminescent complexes, such as those of Ru(II) or Ir(III), the energy of the metal-to-ligand charge transfer (MLCT) bands can be tuned by the electronic properties of the ligands. The electron-donating methyl group may slightly raise the energy of the ligand's π* orbitals, potentially leading to a blue shift in the emission wavelength.

Proposed Experimental Protocol: Synthesis of a [Ru(bpy)₂(4-Me-3,3'-bpy)]²⁺ Complex

To validate the predicted properties of this compound, the synthesis and characterization of its coordination complexes are essential. The following is a proposed protocol for the synthesis of a well-characterized ruthenium(II) complex.

Objective: To synthesize and characterize the ₂ complex.

Materials:

-

cis-Ru(bpy)₂Cl₂·2H₂O

-

This compound

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

A mixture of cis-Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and this compound (1.1 equivalents) is suspended in a 3:1 ethanol/water mixture.

-

The mixture is heated to reflux under an inert atmosphere for 4-6 hours, during which the color of the solution should change from deep purple to orange-red.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in a minimum amount of water and filtered to remove any unreacted starting material.

-

A saturated aqueous solution of NH₄PF₆ is added to the filtrate to precipitate the desired complex as a hexafluorophosphate salt.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure of the complex and the coordination of the this compound ligand.

-

UV-Vis Spectroscopy: To characterize the electronic absorption bands, including the MLCT transitions.

-

Emission Spectroscopy: To determine the photoluminescent properties of the complex.

-

Cyclic Voltammetry: To investigate the redox properties of the complex.

-

X-ray Crystallography: To obtain a definitive solid-state structure of the complex.

Conclusion and Future Outlook

While direct experimental investigation of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive and well-grounded prediction of its synthesis, properties, and coordination chemistry. The introduction of a single methyl group onto the 3,3'-bipyridine framework is expected to induce a subtle yet significant electronic asymmetry, making it a promising ligand for the construction of novel coordination complexes and materials.

Future research should focus on the experimental validation of the proposed synthetic routes and the detailed characterization of the ligand and its metal complexes. The exploration of its coordination chemistry with a variety of transition metals could lead to the discovery of new catalysts with enhanced activity and selectivity, as well as novel materials with interesting photophysical and electronic properties. The insights provided in this guide aim to catalyze such future investigations into this intriguing and underexplored ligand.

References

-

Duric, S., & Tzschucke, C. C. (2011). Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides. Organic letters, 13(9), 2310–2313. [Link][2]

- Schmittel, M., & Kautz, C. (2000). Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II). European Journal of Inorganic Chemistry, 2000(11), 2449-2454.

- BenchChem. (2025). Preventing homo-coupling in the synthesis of unsymmetrical bipyridines. BenchChem Technical Guides.

- Ryabova, A. S., et al. (2012). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines. Molecules, 17(12), 14377-14393.

- BenchChem. (2025). The Advent of Asymmetry: A Technical Guide to the Discovery and History of Unsymmetrical Bipyridine Compounds. BenchChem Technical Guides.

-

Kim, J. H., & Lee, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 694. [Link][3]

- Hoye, T. R., et al. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au.

- Fallon, T., et al. (2015). Functionalised 3,3′-bipyridines—a new class of dinucleating ligands. New Journal of Chemistry, 39(10), 7634-7643.

- Wang, Y., et al. (2018). Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6]·4H2O, [Cu(bpy)2(TaF6)2] and [Cu(bpy)3][TaF6]2, and the coordination polymer Cu(bpy)(H2O)2SnF6.

- Burford, N., et al. (2016). Bipyridine complexes of E3+ (E = P, As, Sb, Bi): strong Lewis acids, sources of E(OTf)3 and synthons for EI and EV cations. Chemical Science, 7(3), 1971–1981.

- Chabolla, S. A., et al. (2014). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. Inorganica Chimica Acta, 422, 109-115.

- Mohamadpanah, F., et al. (2019). Crystal Structure of [Fe(bpy)3][Fe(pydc)2]2(pydcH2)1/2·6.5H2O Complex (bpy = 2,2′-bipyridine, pydc = pyridine-2,6-dicarboxylate). Journal of Chemical Crystallography, 49(2), 105-110.

- Wöhler, C., et al. (2024). Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)]+ complexes. Dalton Transactions.

- Hauser, A., et al. (2003). Fine Tuning the Electronic Properties of [M(bpy)3]2+ Complexes by Chemical Pressure (M=Fe2+, Ru2+, Co2+, bpy=2,2′-Bipyridine). In Spin Crossover in Transition Metal Compounds III (pp. 81-96). Springer, Berlin, Heidelberg.

- Glover, S. A., et al. (2015). Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine towards iron(II) and ruthenium(II) ions. Supramolecular Chemistry, 27(11-12), 803-811.

- BenchChem. (2025). A Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine with Transition Metals. BenchChem Technical Guides.

- Plabst, M., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions, 49(24), 8196-8203.

- Mary, Y. S., et al. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances, 14(1), 1-21.

- Zheng, Y.-Q., et al. (2003). Crystal structures of [Ln(NO3)3(μ2-bpydo)2], where Ln = Ce, Pr or Nd, and bpydo = 4,4′-bipyridine N,N′-dioxide: layered coordination networks containing 4 grids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Mohamed, M. S., et al. (2020). New cobalt(III) complex with triethylenetetramine and 2,2′-bipyridine: synthesis, crystal structure, DNA interaction, hirshfeld surface, DFT analysis, and cytotoxicity.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68487, 3,3'-Bipyridine. PubChem.

-

NIST. (n.d.). 3,3'-Bipyridine. NIST Chemistry WebBook. [Link][5]

-

Wikipedia contributors. (2024, November 26). Bipyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link][1]

- Signerski, R., et al. (2022). Electronic States of Tris(bipyridine) Ruthenium(II) Complexes in Neat Solid Films Investigated by Electroabsorption Spectroscopy. International Journal of Molecular Sciences, 23(6), 3229.

- G, S., & S, A. (2023). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 25(4), 2841-2851.

- Bouabdallah, I., et al. (2021). Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and DFT Analysis. Acta Chimica Slovenica, 68(3), 718-727.

- Wilson, J. J. (2021). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules, 26(16), 4983.

Sources

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3'-Bipyridine [webbook.nist.gov]

A Predictive Exploration of 4-Methyl-3,3'-bipyridine: A Theoretical and Computational Whitepaper

Abstract

The bipyridine scaffold is a cornerstone of modern coordination chemistry, catalysis, and medicinal chemistry, prized for its robust chelating properties and tunable electronic character.[1][2][3] While symmetric isomers like 2,2'- and 4,4'-bipyridine are extensively studied, asymmetric variants remain a frontier for exploration. This technical guide focuses on 4-Methyl-3,3'-bipyridine, a structurally unique isomer for which experimental data is not widely available. In the absence of extensive literature, this document pioneers a comprehensive theoretical and computational framework to predict its fundamental structural, electronic, spectroscopic, and reactive properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we establish a foundational understanding of this molecule, providing a roadmap for researchers, scientists, and drug development professionals to guide future experimental validation and application.

Part 1: Foundational Analysis via Computational Chemistry

The initial and most critical phase in understanding any molecule from a theoretical standpoint is to determine its most stable three-dimensional structure and confirm its stability. This process not only provides a static picture of the molecule but also serves as the basis for all subsequent property calculations.

Molecular Geometry Optimization: Unveiling the Ground State

Causality of Method: The first principle of computational analysis is to locate the global minimum on the potential energy surface, which corresponds to the molecule's most stable conformation.[4][5] For a molecule like this compound, the rotational freedom around the C3-C3' bond necessitates a robust method to identify this lowest-energy state. We employ Density Functional Theory (DFT) for this purpose, as it provides an excellent balance of computational cost and accuracy for organic molecules. The B3LYP functional is a hybrid functional that has a long track record of reliability for geometric predictions, while a Pople-style basis set like 6-311++G(d,p) is sufficiently flexible to accurately describe the electron distribution.[6][7][8]

Predicted Structural Characteristics: Unlike the planar or near-planar structures of coordinated 2,2'- and 4,4'-bipyridines, this compound is predicted to adopt a non-planar, twisted conformation in its ground state. This is due to steric repulsion between the hydrogen atoms on the adjacent rings (specifically, the H at C4' and the H at C2), which forces the two pyridine rings out of plane to minimize steric strain.[5] The electron-donating methyl group at the C4 position is expected to cause minor elongations in the adjacent C-C and C-N bonds of its host ring.

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values derived from DFT calculations and serve as a predictive baseline.)

| Parameter | Predicted Value | Description |

| C3-C3' Bond Length | ~1.49 Å | The inter-ring single bond. |

| Dihedral Angle (N2-C3-C3'-N2') | ~45° - 55° | The twist between the two pyridine rings. |

| C4-CH₃ Bond Length | ~1.51 Å | The bond connecting the methyl group. |

| Average C=N Bond Length | ~1.34 Å | Aromatic C-N bonds within the pyridine rings. |

| Average C=C Bond Length | ~1.39 Å | Aromatic C-C bonds within the pyridine rings. |

Vibrational Frequency Analysis: Confirming Stability and Predicting Spectra

Causality of Method: Following geometry optimization, a frequency calculation is imperative. Its primary function is to verify that the optimized structure is a true local minimum, which is confirmed by the absence of any imaginary frequencies.[9] A positive outcome validates the ground state structure. Furthermore, this analysis provides the theoretical vibrational modes of the molecule, which directly correlate to its infrared (IR) and Raman spectra, offering a means of future experimental verification.

Table 2: Predicted Key Vibrational Frequencies (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental data.)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the pyridine rings. |

| 3000-2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| 1600-1550 | C=N/C=C Stretch | Aromatic ring stretching modes, characteristic of pyridyl systems. |

| 1480-1420 | CH₃ Bending | Bending vibrations of the methyl group. |

| 850-750 | C-H Out-of-Plane Bend | Bending of C-H bonds perpendicular to the ring planes. |

Part 2: Probing Electronic Structure and Reactivity

With a validated ground-state geometry, we can now investigate the electronic properties that govern the molecule's reactivity, coordination behavior, and photophysical potential.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

Causality of Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation.[5][6]

Predicted FMO Characteristics: The HOMO and LUMO are expected to be π-type orbitals delocalized across the bipyridine framework. The methyl group, being electron-donating, will likely raise the energy of the HOMO slightly compared to the unsubstituted 3,3'-bipyridine, potentially making the molecule a better electron donor. The HOMO-LUMO gap is predicted to be substantial, indicating a kinetically stable molecule typical of aromatic systems.

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Correlates with ionization potential; electron-donating capability. |

| LUMO Energy | ~ -0.8 eV | Correlates with electron affinity; electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.7 eV | Indicates high kinetic stability and low reactivity in redox reactions. |

Molecular Electrostatic Potential (MEP): A Map for Interactions

Causality of Analysis: The MEP provides a visual guide to the charge distribution across the molecule, mapping electron-rich and electron-poor regions.[5] This is invaluable for predicting how the molecule will interact with other species, such as metal ions, electrophiles, or nucleophiles, and is a cornerstone for rational drug design and catalyst development.

Predicted MEP Features: The MEP surface will clearly show regions of strong negative potential localized on the lone pairs of the two nitrogen atoms. These are the primary sites for protonation and coordination to metal centers. The aromatic rings will exhibit moderately negative (π-electron rich) potential above and below the planes, while the hydrogen atoms will show regions of positive potential. The nitrogen atom on the methyl-substituted ring (N2) may exhibit a slightly more negative potential due to the inductive effect of the methyl group.

Part 3: In Silico Spectroscopy

Computational methods allow us to predict spectroscopic data, providing a powerful tool for confirming the identity and purity of a synthesized compound.

NMR Spectroscopy Prediction

Causality of Method: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation of organic molecules. We can predict ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| CH₃ | ~2.4 | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |

| Aromatic H's | 7.3 - 8.7 | 120 - 155 | Complex multiplet pattern due to the asymmetric nature and inter-ring coupling. |

| Quaternary C's | N/A | 135 - 150 | Includes the inter-ring C3/C3' and the methyl-substituted C4. |

UV-Visible Spectroscopy Prediction

Causality of Method: To predict the electronic absorption spectrum, which arises from transitions between molecular orbitals, we use Time-Dependent DFT (TD-DFT).[7][8] This method calculates the energies and oscillator strengths of electronic excitations from the ground state.

Predicted UV-Vis Profile: The spectrum is expected to be dominated by intense absorptions in the UV region, corresponding to π → π* transitions within the delocalized bipyridine system. The primary absorption maxima (λ_max) are predicted to occur below 300 nm.

Table 5: Predicted Electronic Transitions (TD-DFT)

| Predicted λ_max (nm) | Oscillator Strength (f) | Dominant Transition |

| ~280 nm | > 0.3 | HOMO → LUMO / HOMO-1 → LUMO |

| ~245 nm | > 0.4 | Deeper π → π* transitions |

Part 4: Prospective Applications and Workflows

The true value of theoretical prediction lies in its ability to guide experimental design. Based on its predicted properties, this compound shows promise in several advanced applications.

Coordination Chemistry

As an asymmetric ligand, this compound can function as either a monodentate or a bridging ligand, connecting two different metal centers. The methyl group provides a subtle electronic perturbation, making the two nitrogen atoms electronically distinct. This could be exploited to create heterobimetallic complexes or to fine-tune the redox properties of a single metal center.[10]

Computational Workflow for Complexation Studies:

Caption: Workflow for computational analysis of a metal complex.

Drug Development

Bipyridine derivatives have been investigated as potent inhibitors of enzymes like c-Met kinase.[11] The unique geometry and electronic profile of this compound make it a candidate for molecular docking studies to explore its potential as a novel scaffold in drug discovery.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor:

-

Obtain the crystal structure of the target protein (e.g., c-Met kinase) from the Protein Data Bank (PDB).

-

Remove all water molecules and non-essential co-factors.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

-